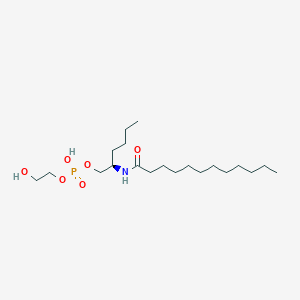

Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

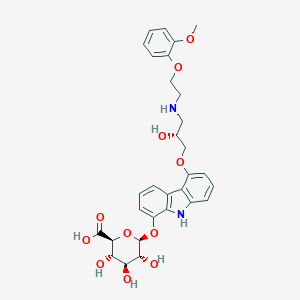

Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester, also known as DHPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DHPP is a phospholipid analogue that has been developed as a cell membrane permeable probe, which can be used to study various biological processes.

Wirkmechanismus

Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester is a phospholipid analogue that can be incorporated into cell membranes. Once incorporated, it can be used to study the behavior of lipids and proteins in the membrane. Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been shown to preferentially localize to lipid rafts, which are specialized regions of the membrane that are enriched in cholesterol and sphingolipids. By studying the behavior of Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester in lipid rafts, researchers can gain insight into the role of these regions in cell signaling and other processes.

Biochemical and Physiological Effects:

Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been shown to have minimal cytotoxicity and does not affect cell viability at concentrations used in experiments. However, it can affect the fluidity and permeability of cell membranes, which can have downstream effects on various cellular processes. Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been shown to inhibit the formation of autophagosomes, which suggests that it may have potential applications in the treatment of autophagy-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester is a useful tool for studying lipid-protein interactions in cell membranes. It has several advantages over other probes, including its cell membrane permeability and its ability to preferentially localize to lipid rafts. However, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has some limitations, including its potential to affect the fluidity and permeability of cell membranes, which can have downstream effects on cellular processes. Additionally, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester is a relatively new probe, and its full range of applications has not yet been explored.

Zukünftige Richtungen

There are several future directions for research on Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester. One area of interest is the development of Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester analogues with improved properties, such as increased cell membrane permeability or specificity for certain lipid species. Another area of interest is the use of Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester in vivo, to study lipid-protein interactions in living organisms. Finally, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester may have potential applications in the treatment of autophagy-related diseases, and further research in this area is warranted.

Conclusion:

In conclusion, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester is a synthetic compound that has potential applications in scientific research. It is a useful tool for studying lipid-protein interactions in cell membranes and has several advantages over other probes. However, Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has some limitations, and its full range of applications has not yet been explored. Future research on Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester may lead to the development of improved probes and potential treatments for autophagy-related diseases.

Synthesemethoden

Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester can be synthesized using a multi-step process. The first step involves the synthesis of 2-dodecanoylamino-hexyl phosphonic acid, which is then esterified with propyl alcohol to form Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester. The synthesis of Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been described in detail in a research article by Kawai et al. (2015).

Wissenschaftliche Forschungsanwendungen

Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has been used as a probe to study various biological processes, including lipid metabolism, cell signaling, and membrane dynamics. It has been shown to be useful in studying the interaction between lipids and proteins in cell membranes, as well as the role of lipid rafts in cell signaling. Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester has also been used to investigate the role of phospholipids in the formation of autophagosomes, which are important for the degradation of intracellular components.

Eigenschaften

CAS-Nummer |

136134-09-3 |

|---|---|

Produktname |

Phosphonic acid 2-dodecanoylamino-hexyl ester propyl ester |

Molekularformel |

C20H42NO6P |

Molekulargewicht |

423.5 g/mol |

IUPAC-Name |

[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate |

InChI |

InChI=1S/C20H42NO6P/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25)/t19-/m1/s1 |

InChI-Schlüssel |

SLLQAGCLXXPCKZ-LJQANCHMSA-N |

Isomerische SMILES |

CCCCCCCCCCCC(=O)N[C@H](CCCC)COP(=O)(O)OCCO |

SMILES |

CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO |

Andere CAS-Nummern |

136134-09-3 |

Synonyme |

(S)-isomer of dodecyl-2-aminohexanol-1-phosphoglycol 2-TDAH-PG 2-tetradecanoylaminohexanol-1-phospho-ethylene glycol DDAPG dodecyl-2-aminohexanol-1-phosphoglycol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)

![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)